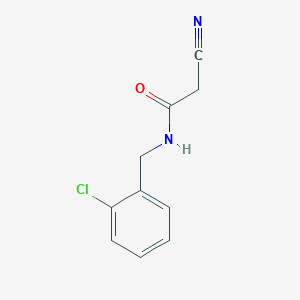

N-(2-chlorobenzyl)-2-cyanoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRPXZYTBBNYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Compound Classification and Chemical Architecture in Research Contexts

Structural Features of N-(2-chlorobenzyl)-2-cyanoacetamide

The 2-chlorobenzyl group consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) substituted with a chlorine atom at the ortho (position 2) of the phenyl ring. The presence of this moiety has several implications:

Steric Influence: The chlorine atom at the ortho position introduces steric hindrance, which can influence the molecule's conformation and its approach to reactive sites on other molecules. This steric bulk can play a role in directing the outcome of chemical reactions. researchgate.netrsc.org

Electronic Effects: Chlorine is an electronegative atom, which can influence the electron density of the aromatic ring through inductive effects. This can affect the reactivity of the benzyl group in certain chemical transformations.

Lipophilicity: The chlorobenzyl group generally increases the lipophilicity (fat-solubility) of the molecule. This property is particularly relevant in medicinal chemistry, as it can influence how a molecule interacts with biological membranes. ontosight.ai

Synthetic Handle: The benzyl C-H bonds can be sites for further functionalization, and the aromatic ring can undergo various substitution reactions, providing avenues for creating diverse derivatives.

The cyanoacetamide portion of the molecule is a highly reactive and versatile functional group. researchgate.net It possesses both nucleophilic and electrophilic centers, making it a valuable participant in a wide range of chemical reactions. researchgate.netekb.eg

Active Methylene (B1212753) Group: The methylene group (-CH2-) situated between the electron-withdrawing cyano (-CN) and carbonyl (C=O) groups is particularly acidic. researchgate.net This "active methylene" group can be readily deprotonated by a base to form a stable carbanion, which is a potent nucleophile. This nucleophilicity is central to its role in many carbon-carbon bond-forming reactions.

Nucleophilic and Electrophilic Sites: The cyanoacetamide moiety contains multiple reactive sites. The nitrogen of the amide can act as a nucleophile, as can the active methylene carbon. researchgate.netekb.eg Conversely, the carbonyl carbon and the nitrile carbon can act as electrophiles. researchgate.net This dual reactivity allows it to participate in a variety of cyclization and condensation reactions. researchgate.net

Hydrogen Bonding: The amide group (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This capability is crucial for its interaction with other molecules and its role in the formation of supramolecular structures.

Strategic Importance as a Molecular Scaffold and Synthon in Organic Synthesis

The unique combination of the 2-chlorobenzyl and cyanoacetamide moieties makes this compound a valuable molecular scaffold and synthon in organic synthesis.

As a molecular scaffold , it provides a foundational structure upon which more complex molecules can be built. The various reactive sites on the compound allow for the systematic addition of other chemical groups and the construction of diverse molecular architectures.

As a synthon , it represents a building block that can be incorporated into a larger molecule. Its utility as a synthon is demonstrated in its use in multicomponent reactions, where several reactants combine in a single step to form a complex product. nih.gov For instance, N-substituted 2-cyanoacetamides are key reactants in the Gewald reaction, a multicomponent reaction used to synthesize substituted 2-aminothiophenes, which are important structures in medicinal chemistry. nih.gov

Research has shown that this compound can be used to synthesize a variety of heterocyclic compounds, which are ring structures containing atoms of at least two different elements. For example, it has been used in the synthesis of pyridone derivatives. rsc.org The reactivity of the cyanoacetamide group allows for the construction of these ring systems through reactions like Knoevenagel condensation followed by cyclization. researchgate.netrsc.org

The synthesis of this compound itself is typically achieved through the reaction of 2-chlorobenzylamine (B130927) with a cyanoacetic acid derivative, such as ethyl cyanoacetate (B8463686). prepchem.com This straightforward preparation adds to its appeal as a readily accessible starting material for more complex synthetic endeavors.

Synthetic Methodologies for N 2 Chlorobenzyl 2 Cyanoacetamide

Amidation-Based Synthetic Routes

Amidation stands as the cornerstone for the synthesis of N-(2-chlorobenzyl)-2-cyanoacetamide. This approach leverages the nucleophilic character of the amine group in 2-chlorobenzylamine (B130927) to attack an activated carbonyl group of a cyanoacetic acid derivative, resulting in the desired amide.

Reaction of Ethyl Cyanoacetate (B8463686) with 2-Chlorobenzylamine

A prevalent and direct method for preparing this compound involves the reaction between ethyl cyanoacetate and 2-chlorobenzylamine. prepchem.com This reaction is a classic example of nucleophilic acyl substitution, where the amine displaces the ethoxy group of the ester to form the more stable amide.

The synthesis is typically conducted by heating a solution of equimolar amounts of ethyl cyanoacetate and 2-chlorobenzylamine in absolute ethanol (B145695). prepchem.com The mixture is refluxed for a period, often around two hours, to drive the reaction towards completion. Following the heating phase, the solution is allowed to stand at ambient temperature, which can facilitate the precipitation of the product. prepchem.com The solvent is then removed under reduced pressure (in vacuo) to isolate the crude product. prepchem.com Purification is a critical subsequent step, commonly achieved through recrystallization from a solvent system like ether/pentane to yield a solid product. prepchem.com

| Reactants | Solvent | Conditions | Duration |

| Ethyl cyanoacetate, 2-Chlorobenzylamine | Absolute Ethanol | Reflux | 2 hours, then stand at room temp. overnight |

This table summarizes the typical reaction conditions for the synthesis of this compound from ethyl cyanoacetate and 2-chlorobenzylamine.

The reported yield for this specific synthesis is approximately 38%. prepchem.com This moderate yield suggests that there may be competing reactions or that the equilibrium of the reaction does not entirely favor the product under these conditions. Factors that can influence the yield include the purity of the starting materials, the efficiency of the reflux, and the effectiveness of the purification process. Further optimization of reaction parameters, such as temperature, reaction time, or the use of a catalyst, could potentially improve the yield.

General Principles of Cyanoacetamide Formation via Amine Reactivity (e.g., with cyanoacetic acid derivatives)

The formation of cyanoacetamides is a versatile reaction in organic chemistry, with broad applications in the synthesis of various heterocyclic compounds and biologically active molecules. researchgate.netekb.eg The fundamental principle involves the reaction of a primary or secondary amine with a cyanoacetic acid derivative. researchgate.net

Several derivatives of cyanoacetic acid can be employed as the acylating agent. These include:

Alkyl cyanoacetates: As seen in the example above, esters like ethyl cyanoacetate are common starting materials. The reaction, often referred to as aminolysis, may require heating or the use of a basic catalyst to proceed efficiently. researchgate.net

Cyanoacetic acid: Direct reaction with cyanoacetic acid is another route. This typically requires a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or acetic anhydride, to facilitate the removal of water and drive the formation of the amide bond. mdpi.comresearchgate.net

Cyanoacetyl chloride: The acid chloride is a highly reactive derivative. Its reaction with an amine is generally rapid and often performed at low temperatures in the presence of a non-nucleophilic base, like triethylamine, to neutralize the hydrochloric acid byproduct.

The choice of the cyanoacetic acid derivative can depend on factors such as the reactivity of the amine, desired reaction conditions, and the need to avoid or employ specific catalysts. researchgate.netresearchgate.net For instance, solvent-free conditions or the use of microwave irradiation have been explored to enhance reaction rates and yields in the synthesis of various cyanoacetamide derivatives. researchgate.net The reactivity of the amine is also crucial; more nucleophilic amines will generally react more readily. nih.gov

Advanced Synthetic Protocols for Related N-(2-chlorobenzyl)amide Synthons

While the batch synthesis described above is common, modern synthetic chemistry has seen the advent of advanced techniques like flow chemistry to improve efficiency, safety, and scalability.

Flow Chemistry Approaches (e.g., for N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one)

While a specific flow chemistry protocol for this compound is not detailed in the provided context, the principles can be extrapolated from the synthesis of related structures. Flow chemistry involves continuously pumping reagents through a reactor, offering precise control over reaction parameters like temperature, pressure, and mixing. mdpi.com This methodology has been successfully applied to various amide bond formations. researchgate.net For instance, the synthesis of sulfonyl chlorides, precursors to sulfonamides, has been optimized in a continuous flow system, highlighting the enhanced safety and efficiency of this approach for handling highly exothermic reactions. rsc.org The insights gained from such systems, including kinetic and mechanistic understanding, can be applied to the synthesis of other amides, potentially including this compound and its derivatives.

Chemical Reactivity and Derivatization Strategies of N 2 Chlorobenzyl 2 Cyanoacetamide and Its Motif

Reactions Involving the Active Methylene (B1212753) Group of Cyanoacetamide

The carbon atom situated between the electron-withdrawing cyano and carbonyl groups is known as an active methylene group. sapub.org The hydrogens attached to this carbon are acidic and can be readily removed by a base. thieme-connect.comresearchgate.net This deprotonation generates a stabilized carbanion (an enolate), which is a potent nucleophile, making the active methylene group a primary site for a variety of carbon-carbon bond-forming reactions. thieme-connect.com

A hallmark reaction of the active methylene group in cyanoacetamides is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of the cyanoacetamide to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org When N-(2-chlorobenzyl)-2-cyanoacetamide reacts with various aldehydes, it typically forms N-(2-chlorobenzyl)-2-cyanoacrylamide derivatives. The reaction is usually catalyzed by a weak base, such as piperidine (B6355638) or triethylamine. nih.gov

The general mechanism involves the base-catalyzed deprotonation of the active methylene group to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent protonation and elimination of a water molecule yield the final unsaturated product. wikipedia.org

A specific example is the reaction of this compound with 9-anthraldehyde. In a study exploring the impact of steric hindrance, this condensation was performed in ethanol (B145695) using piperidinium (B107235) acetate (B1210297) as a catalyst. The reaction, which required refluxing for 9 hours, produced 3-(anthracen-9-yl)-N-(2-chlorobenzyl)-2-cyanoacrylamide in an 87% yield. rsc.orgrsc.orgresearchgate.net This demonstrates the utility of the Knoevenagel condensation in synthesizing highly substituted and sterically demanding acrylamide (B121943) systems from the this compound motif.

| N-Substituted Cyanoacetamide | Aldehyde | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 9-Anthraldehyde | Piperidinium acetate, Ethanol, Reflux, 9h | 3-(Anthracen-9-yl)-N-(2-chlorobenzyl)-2-cyanoacrylamide | 87% | rsc.orgrsc.org |

| 2-Cyano-N-(thiazol-2-yl)acetamide | Various Aromatic Aldehydes | Piperidine, Ethanol, Reflux, 3h | 2-Cyano-3-(aryl)-N-(thiazol-2-yl)acrylamide derivatives | 75-92% | nih.gov |

| N-Substituted Cyanoacetamides | Cinnamaldehyde | Trimethylamine, Room Temperature | N-Substituted-2-cyano-5-phenylpenta-2,4-dienamide | 70-90% | |

| 2-Cyanoacetamide (B1669375) | 6-Nitroveratraldehyde | Piperidine, Methanol, Reflux, 2h | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | 100% | chemspider.com |

Reactivity of the Cyano and Amide Functional Groups (General to Cyanoacetamides)

While the active methylene group is a hub of reactivity, the cyano and amide functionalities also participate in important chemical transformations. These reactions are general to the broader class of cyanoacetamides.

The cyano group (a nitrile) can participate in nucleophilic substitution reactions, although this is less common than reactions at the active methylene position. More accurately, the cyanoacetamide moiety as a whole can act as a nucleophile. After deprotonation of the active methylene group, the resulting anion can engage in substitution reactions, for example, with alkyl halides, to introduce substituents at the C-2 position. thieme-connect.com

The amide bond in cyanoacetamides can be cleaved through hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an amine. rsc.org This reaction is a standard transformation for amides. However, vigorous conditions, such as refluxing with strong acids or bases, are often required. umich.edu The stability of amides to hydrolysis makes this transformation less facile than ester hydrolysis. umich.eduumich.edu It's also possible for the cyano group to be hydrolyzed under these conditions, first to a carboxamide and then to a carboxylic acid, potentially leading to a dicarboxylic acid product if the N-benzyl group is also cleaved.

The cyano group is readily reducible to a primary amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction converts the cyanoacetamide motif into an aminopropaneamide derivative, providing a route to diamine-containing structures which are valuable in further synthetic applications.

Cyclization Reactions to Form Heterocyclic Derivatives Incorporating the N-(2-chlorobenzyl)cyanoacetamide Motif

Cyanoacetamides are exceptionally valuable precursors for synthesizing a wide array of heterocyclic compounds. ekb.egsapub.orgresearchgate.net The strategic placement of the reactive methylene, cyano, and amide groups allows for a variety of cyclization pathways, often through tandem or multi-component reactions. tubitak.gov.trmdpi.com

For instance, N-substituted cyanoacetamides are key reagents in the synthesis of substituted pyridines. In one-pot, three-component reactions, an aldehyde, malononitrile, and an N-substituted cyanoacetamide can react in the presence of a catalyst like piperidinium acetate to form highly functionalized 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. rsc.orgmdpi.com The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization/oxidation. mdpi.com While a specific example using this compound to build a dihydropyridine (B1217469) was not found in the searched literature, its structural analogues are widely used in such syntheses. rsc.orgrsc.org

Synthesis of Triazole Derivatives (e.g., N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-cyanoacetamide)

The synthesis of 1,2,4-triazole (B32235) derivatives from cyanoacetamide precursors is a well-established strategy in heterocyclic chemistry. Although a direct, one-pot synthesis of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-cyanoacetamide from this compound is not explicitly detailed in the reviewed literature, a plausible multi-step synthetic route can be constructed based on known transformations of cyanoacetamides and the general principles of triazole synthesis.

A common pathway to 3-amino-1,2,4-triazoles involves the reaction of aminoguanidine (B1677879) with a carboxylic acid or its derivative. mdpi.comgoogle.com Alternatively, substituted hydrazines can be used to construct the triazole ring. organic-chemistry.org A plausible synthetic approach to the target molecule would involve the initial formation of a 3-amino-1-(2-chlorobenzyl)-1H-1,2,4-triazole intermediate, followed by acylation with a cyanoacetic acid derivative.

A potential synthetic pathway could commence with the reaction of 2-chlorobenzylhydrazine (B44810) with a suitable cyano-containing building block to form the triazole ring. Following the formation of 3-amino-1-(2-chlorobenzyl)-1H-1,2,4-triazole, the final step would be the acylation of the 3-amino group. This can be achieved by reacting the amino-triazole with a cyanoacetic acid derivative, such as cyanoacetyl chloride or by using cyanoacetic acid in the presence of a coupling agent, a method that has been successfully employed for the cyanoacetylation of other amino-heterocycles. researchgate.net

The general reaction scheme is depicted below:

Step 1: Formation of the Triazole Ring Starting Material: 2-chlorobenzylhydrazine Reagent: Cyanamide or a related C1 synthon Product: 3-amino-1-(2-chlorobenzyl)-1H-1,2,4-triazole

Step 2: AcylationWhile the exact conditions and yields for this specific sequence are not documented, the individual steps are based on well-precedented reactions in triazole chemistry. rsc.orgnih.gov

Formation of Pyridine (B92270) and Other Nitrogenous Heterocycles

The this compound motif is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, most notably substituted pyridines and pyridones. These syntheses often proceed through multi-component reactions, which offer an efficient and atom-economical approach to complex molecular architectures.

One of the most prominent methods for constructing pyridone rings from cyanoacetamides is through a three-component reaction involving an aldehyde and an active methylene compound, such as malononitrile. mdpi.com This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the this compound, and subsequent intramolecular cyclization and aromatization to yield a highly functionalized pyridine derivative. mdpi.comnih.gov Variations of this approach can utilize different active methylene compounds and catalysts to afford a diverse range of substituted pyridines. nih.govrsc.org

The general scheme for a three-component synthesis of a pyridone derivative is as follows: this compound + Aromatic Aldehyde + Malononitrile → 6-Amino-1-(2-chlorobenzyl)-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Below is a table summarizing examples of pyridine derivatives synthesized from N-substituted cyanoacetamides using multi-component reactions.

| Aldehyde | N-Substituted Cyanoacetamide | Product | Yield (%) | Reference |

| Benzaldehyde | N-benzyl-2-cyanoacetamide | 6-Amino-1-benzyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | 92 | mdpi.com |

| 4-Chlorobenzaldehyde | N-benzyl-2-cyanoacetamide | 6-Amino-1-benzyl-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 95 | mdpi.com |

| Pyridin-3-carbaldehyde | N-benzyl-2-cyanoacetamide | 6-Amino-1-benzyl-2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridine-3,5-dicarbonitrile | 88 | mdpi.com |

| Benzaldehyde | N-butyl-2-cyanoacetamide | 6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | 85 | mdpi.com |

Beyond pyridines, the reactive nature of this compound allows for its participation in the synthesis of other nitrogenous heterocycles. For instance, reaction with other bidentate reagents can lead to the formation of pyrimidines or other fused heterocyclic systems, demonstrating the versatility of this compound as a building block in synthetic organic chemistry. ekb.eg

Spectroscopic and Crystallographic Characterization in Advanced Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides the foundational data for the structural verification of N-(2-chlorobenzyl)-2-cyanoacetamide. Infrared and nuclear magnetic resonance spectroscopy are primary tools for identifying key functional groups and mapping the atomic connectivity.

Infrared (IR) spectroscopy is a powerful technique for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In this compound, the IR spectrum clearly indicates the presence of its defining moieties. The characteristic absorption bands confirm the integrity of the cyano (C≡N), carbonyl (C=O), and secondary amide (N-H) groups. prepchem.com

A distinct absorption peak observed around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. prepchem.com The presence of a strong, sharp peak at approximately 2270 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. prepchem.com Furthermore, the amide I band, which is primarily due to the C=O stretching vibration, appears prominently around 1650 cm⁻¹. prepchem.com The positions of these peaks are fundamental for confirming the successful synthesis of the target molecule.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Vibration Type | Characteristic Frequency (cm⁻¹) |

|---|---|---|---|

| Amide | N-H | Stretch | ~3300 prepchem.com |

| Nitrile | C≡N | Stretch | ~2270 prepchem.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for detailed structural elucidation in solution, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum of this compound displays a set of signals that are fully consistent with its structure. prepchem.com A broad signal appearing far downfield, typically around 8.7 ppm, is assigned to the amide (NH) proton. prepchem.com The aromatic region of the spectrum shows a broad singlet at approximately 7.35 ppm, integrating to four protons, which corresponds to the protons on the 2-chlorobenzyl ring. prepchem.com A doublet at about 4.40 ppm is characteristic of the two benzylic methylene (B1212753) protons (Ar-CH₂), adjacent to the aromatic ring. prepchem.com Finally, a broad singlet around 3.7 ppm represents the two protons of the methylene group situated between the cyano and carbonyl groups (-CH₂CO). prepchem.com

Table 2: ¹H NMR Chemical Shifts for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Amide (N-H) | ~8.7 prepchem.com | Broad | 1H prepchem.com |

| Aromatic (Ar-H) | ~7.35 prepchem.com | Broad Singlet | 4H prepchem.com |

| Benzyl (B1604629) Methylene (Ar-CH₂) | ~4.40 prepchem.com | Doublet | 2H prepchem.com |

¹³C NMR: While specific ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be inferred from closely related structures. rsc.orgnih.gov The carbonyl carbon (C=O) of the amide would be expected in the range of 160-165 ppm. The cyano carbon (C≡N) typically appears around 115-117 ppm. nih.gov The carbons of the 2-chlorobenzyl aromatic ring would produce signals between 125 and 135 ppm. rsc.orgnih.gov The benzylic methylene carbon (Ar-CH₂) is expected around 41-45 ppm, while the methylene carbon adjacent to the carbonyl group (-CH₂CO) would also be in this region. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₉H₉ClN₂O), the exact mass can be calculated and confirmed using high-resolution mass spectrometry techniques like Electrospray Ionization Time-of-Flight (ESI-TOF). rsc.org

Studies on N-substituted cyanoacetamides show that characteristic fragmentation patterns involve the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom. researchgate.net A common fragmentation pathway is the loss of the acyl group via a ketene (B1206846) fragment, leading to a stable ion. researchgate.net In the case of this compound, the molecular ion peak [M+H]⁺ would be expected, and key fragment ions would likely correspond to the 2-chlorobenzyl cation and other stable fragments resulting from the cleavage of the amide bond.

Potential for X-ray Crystallographic Studies for Solid-State Structure Determination (General for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not found in publicly available literature, the potential for such studies is high, as demonstrated by the successful crystallographic analysis of numerous related N-substituted cyanoacetamide derivatives. rcsb.orgrsc.org

For instance, the crystal structure of N-(3-chlorophenyl)-2-cyanoacetamide has been determined in a complex with a protein, providing detailed insight into its binding conformation. rcsb.org Similarly, complex heterocyclic systems derived from cyanoacetamides have been characterized by X-ray diffraction, confirming their molecular structures with high precision. rsc.org Such studies on analogous compounds reveal critical information, including bond lengths, dihedral angles, and intermolecular interactions like hydrogen bonding. A crystallographic study of this compound would definitively establish its solid-state conformation, including the orientation of the 2-chlorobenzyl group relative to the cyanoacetamide moiety.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(3-chlorophenyl)-2-cyanoacetamide |

| 2-[4-acetyl-2-(4-chlorophenyl)-5-methyl-p-tolyl-1H-3-pyrrolyl]-2-cyanoacetamide |

| 6-Amino-1-(2-chlorobenzyl)-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile |

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies on N-(2-chlorobenzyl)-2-cyanoacrylamide Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and a protein at the atomic level.

In the context of N-(2-chlorobenzyl)-2-cyanoacrylamide and its derivatives, molecular docking studies have been instrumental in exploring their potential as bioactive agents. For instance, research on various cyanoacetamide derivatives has demonstrated their ability to interact with the active sites of enzymes and receptors. rsc.org Studies have shown that these compounds can bind to various protein targets. nih.govnih.gov

A study on novel α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives involved docking against several target proteins. One derivative exhibited a notable binding affinity with a binding energy of -7.7 kcal/mol when interacting with a Staphylococcus aureus protein (PDB: 5MM8). nih.govnih.gov Similarly, docking studies of 2-cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) against various protein receptors found binding energies of -5.8 and -7.5 kcal/mol, respectively, highlighting their potential for drug discovery. tandfonline.com

In another investigation, new cyano-acrylamide derivatives were docked against human 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) and phosphoserine aminotransferase (PSAT1), enzymes that are crucial in the progression of certain cancers. rsc.org Furthermore, molecular docking has been used to assess the binding interactions of cyanoacetamide derivatives with bacterial enzymes like dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase (TyrRS). acs.org The insights gained from these docking studies, such as binding energies and interaction modes, are crucial for the rational design of more potent and selective derivatives.

| Derivative/Compound | Target Protein(s) | Key Findings |

| α,β-unsaturated 2-cyanoacetamide derivative | Staphylococcus aureus (PDB:5MM8) and other proteins | Binding energy of -7.7 kcal/mol with 5MM8. nih.govnih.gov |

| 2-Cyano-N-cyclopropylacetamide (2CCPA) | Various protein receptors (e.g., 1H23, 1QXK) | Binding energy of -5.8 kcal/mol. tandfonline.com |

| 2-Cyano-N-(1-phenylethyl)acetamide (2CPEA) | Various protein receptors (e.g., 1H23, 1QXK) | Binding energy of -7.5 kcal/mol. tandfonline.com |

| Cyano-acrylamide derivatives | Human 3-phosphoglycerate dehydrogenase (PHGDH), Phosphoserine aminotransferase (PSAT1) | Exploration of potential interactions with key cancer-related enzymes. rsc.org |

| Cyanoacetamide derivatives | Dihydrofolate reductase (DHFR), Tyrosyl-tRNA synthetase (TyrRS) | Evaluation of potential antibacterial mechanisms. acs.org |

Quantum Chemical Calculations (e.g., DFT on related cyanoacetamide derivatives)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for investigating the electronic structure and properties of molecules. researchgate.net These methods provide a deep understanding of molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. nih.gov

For cyanoacetamide derivatives, DFT calculations have been used to determine parameters such as molecular structures, electronic density, and frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity, stability, and other properties. A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates increased reactivity. nih.gov

In one study, DFT was used to analyze α,β-unsaturated 2-cyanoacetamide derivatives, providing insights into their reactivity and stability which complemented experimental findings. nih.gov Another study employed DFT to calculate chemical descriptors for cyanoacetamide derivatives to understand their mechanism as corrosion inhibitors. researchgate.net Similarly, DFT calculations have been applied to N-thiazolyl-2-cyanoacetamide derivatives to identify reactive regions within the molecules. researchgate.net The electronic properties of 2-cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl)acetamide were also elucidated using DFT, including analyses of molecular electrostatic potential (MEP), natural bond orbitals (NBO), and nonlinear optical (NLO) behavior. tandfonline.com These theoretical studies are invaluable for predicting the behavior of new derivatives and guiding synthetic efforts. acs.orgnih.gov

| Derivative/Study | Computational Method | Key Parameters Investigated |

| α,β-unsaturated 2-cyanoacetamide derivatives | DFT | Molecular structures, electronic density, NBO charges, frontier molecular orbitals, chemical hardness, chemical potential. nih.gov |

| Cyanoacetamide derivatives as corrosion inhibitors | DFT | Chemical descriptors, adsorption mechanism on metal surfaces. researchgate.net |

| N-Thiazolyl-2-cyanoacetamide derivatives | DFT | Reactive regions, effect of solvation on dipole moment. researchgate.net |

| 2-Cyano-N-cyclopropylacetamide (2CCPA) & 2-Cyano-N-(1-phenylethyl)acetamide (2CPEA) | DFT (B3LYP and HF) | Optimal molecular geometry, vibrational wavenumbers, MEP, NBO, NLO, HOMO-LUMO. tandfonline.com |

Molecular Dynamics (MD) Simulations (General relevance to cyanoacetamide derivatives)

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes and stability of molecules and their complexes over time. acs.org This technique is particularly useful for evaluating the stability of ligand-protein interactions predicted by molecular docking.

For cyanoacetamide derivatives, MD simulations have been employed to assess the stability of their interactions with protein targets. nih.govnih.gov In a study of an α,β-unsaturated 2-cyanoacetamide derivative complexed with a Staphylococcus aureus protein, a 50-nanosecond MD simulation was performed. nih.govnih.gov The stability of the complex was evaluated by analyzing parameters such as Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Radius of Gyration (Rg). The results indicated that the compound maintained significant conformational stability within the active site of the protein. nih.govnih.gov

MD simulations have also been used to study the behavior of N-thiazolyl-2-cyanoacetamide derivatives as corrosion inhibitors, where factors like the free volume and self-diffusion of the inhibitor film were found to be key in preventing corrosion. researchgate.net The interactions of various cyanoacetamide derivatives with different solvents have also been investigated using MD simulations, providing insights into their solubility and behavior in solution. bohrium.com

Monte Carlo (MC) Simulations (General relevance to cyanoacetamide derivatives)

Monte Carlo (MC) simulations are another powerful computational method used to study complex systems by generating random configurations and evaluating their properties. In the context of cyanoacetamide derivatives, MC simulations have been particularly useful in studying their adsorption on surfaces, a key aspect of their application as corrosion inhibitors.

Research on cyanoacetamide derivatives as corrosion inhibitors for carbon steel has utilized MC simulations to investigate the adsorption of these molecules on the metal surface. researchgate.net These simulations help to understand the most favorable adsorption configurations and the interaction energies between the inhibitor and the surface. Similarly, MC simulations have been applied to study N-thiazolyl-2-cyanoacetamide derivatives, revealing that solvation effects can alter the molecular configuration of the inhibitor, thereby affecting its efficiency. researchgate.net In another study, MC simulations, in conjunction with DFT, were used to show that derivatives of 1-naphthyl-2-cyanoacetamide can adsorb in a parallel fashion on an Fe (110) surface. nih.gov

Pre Clinical Biological Activity Research of N 2 Chlorobenzyl 2 Cyanoacetamide Derivatives

Exploration of Potential Biological Activities of Derivatives Incorporating the Motif

The N-(2-chlorobenzyl)cyanoacetamide motif has been incorporated into various heterocyclic systems, most notably triazoles, to explore and enhance its biological potential. The resulting derivatives have been the subject of significant preclinical research, demonstrating promising outcomes in both anticancer and antimicrobial studies.

Anticancer Research (e.g., for triazole derivatives with the N-(2-chlorobenzyl)cyanoacetamide motif)

Derivatives of N-(2-chlorobenzyl)-2-cyanoacetamide have shown notable potential in the field of oncology. Research has demonstrated that modifications to this core structure can lead to compounds with significant activity against various cancer cell lines.

One area of focus has been the synthesis of 1,2,3-triazole derivatives. researchgate.netnih.gov These heterocyclic compounds are known for their diverse pharmacological activities, including anticancer effects. researchgate.netmdpi.comfrontiersin.org For instance, certain 1,2,3-triazole derivatives have exhibited significant cytotoxic activity against leukemia, melanoma, non-small cell lung cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer cell lines. researchgate.net A study on pyridopyrazolo-triazine derivatives, which can be synthesized from cyanoacetamide precursors, reported a compound with a notable IC50 value of 3.89 µM against the MCF-7 breast cancer cell line. nih.gov Another derivative in the same study showed good activity against HCT-116 colon cancer and MCF-7 cell lines with IC50 values of 12.58 and 11.71 µM, respectively. nih.gov

Furthermore, research into 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide, a complex derivative, identified it as a hit compound with a GI50 value of 3.903 µM in the MG-MID screen. growingscience.com The structural modifications, such as the incorporation of the N-(2-chlorobenzyl)cyanoacetamide motif into larger, more complex molecules, appear to be a promising strategy for developing potent anticancer agents. growingscience.com

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Pyridopyrazolo-triazine derivative 5a | MCF-7 (Breast) | IC50 = 3.89 µM | nih.gov |

| Pyridopyrazolo-triazine derivative 6a | HCT-116 (Colon) | IC50 = 12.58 µM | nih.gov |

| Pyridopyrazolo-triazine derivative 6a | MCF-7 (Breast) | IC50 = 11.71 µM | nih.gov |

| 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide (7b) | MG-MID | GI50 = 3.903 µM | growingscience.com |

Antimicrobial Research (e.g., for triazole derivatives with the N-(2-chlorobenzyl)cyanoacetamide motif)

The N-(2-chlorobenzyl)cyanoacetamide scaffold has also been investigated for its antimicrobial properties. The incorporation of this motif into triazole structures has yielded compounds with notable activity against various microbial species. mdpi.comtubitak.gov.trcsfarmacie.cz

Triazole derivatives are well-documented for their broad-spectrum antimicrobial activities. researchgate.netmdpi.com For example, a study on theophylline-1,2,4-triazole derivatives tethered to N-phenylacetamide showed that a compound with a 4-chlorophenyl ring exhibited superior inhibitory activity against serine protease, an enzyme crucial for some microbes. frontiersin.org Another study focusing on pyrazine-based heterocycles synthesized from a cyanoacetamide precursor reported a derivative with potent inhibition against S. aureus (18 mm inhibition zone), comparable to the antibiotic gentamicin. nih.gov

Research has also explored the antimicrobial potential of 1,2,4-triazole (B32235) derivatives, with some newly synthesized compounds demonstrating good to moderate antimicrobial activity. tubitak.gov.tr The structural versatility of the cyanoacetamide starting material allows for the creation of a wide array of heterocyclic compounds with potential as antimicrobial agents. ekb.eg

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Class | Microbial Strain | Activity | Reference |

|---|---|---|---|

| Theophylline-1,2,4-triazole with 4-chlorophenyl ring | Serine Protease | IC50 = 0.015 ± 0.25 mg | frontiersin.org |

| Pyrazine-pyridone derivative 5d | S. aureus | 18 mm inhibition zone | nih.gov |

| Pyrazine-pyridone derivative 5c | E. coli | 15 mm inhibition zone | nih.gov |

| Newly synthesized 1,2,4-triazole derivatives | Various microbes | Good to moderate activity | tubitak.gov.tr |

Mechanistic Investigations of Molecular Interactions

Understanding the molecular interactions of this compound derivatives is crucial for optimizing their biological activity. Research in this area has focused on how these compounds interact with their biological targets and the specific roles of their functional groups in these interactions.

Interactions with Molecular Targets (e.g., enzymes, receptors)

The biological effects of this compound derivatives are believed to stem from their interactions with specific molecular targets like enzymes and receptors. smolecule.com For instance, in anticancer research, molecular docking studies of some 1,2,3-triazole derivatives have identified aldo-keto reductase 1C3 (AKR1C3) as a potential target. nih.gov Other triazole derivatives have been shown to be aromatase inhibitors. nih.gov

In the context of antimicrobial activity, theophylline-triazole derivatives have been investigated as serine protease inhibitors. frontiersin.org Molecular docking studies of a pyrazine-pyridone derivative revealed a high binding affinity to a bacterial target (PDB: 4DUH), suggesting its potential as a potent antibacterial agent. nih.gov Furthermore, some cyanoacetamide derivatives have been designed as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a key enzyme in cell survival pathways. nih.gov A derivative with a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety exhibited a potent TAK1 inhibitory activity with an IC50 of 27 nM. nih.gov

Role of Cyano and Amide Groups in Hydrogen Bonding with Biomolecules

The cyano (─C≡N) and amide (─NHCO─) groups are critical functional moieties within the this compound structure that play a significant role in molecular interactions. These groups are capable of forming hydrogen bonds, which are fundamental to the binding of ligands to biological macromolecules. evitachem.com

The amide group, with its N-H donor and C=O acceptor sites, can participate in intermolecular hydrogen bonding, which helps to stabilize the compound's conformation and its interaction with biological targets. nih.gov The cyano group can also act as a hydrogen bond acceptor. The planar or near-planar conformation often adopted by the cyanoacetamide moiety further facilitates these interactions by allowing for optimal orientation within a binding site. evitachem.com The ability of these groups to engage in hydrogen bonding is a key factor in the mechanism of action of these derivatives, influencing their binding affinity and specificity for enzymes and receptors. evitachem.com

Structure Activity Relationship Sar Studies on Derivatives Containing the N 2 Chlorobenzyl Cyanoacetamide Core

Analysis of Substituent Effects on Pre-clinical Bioactivity

The core structure of N-(2-chlorobenzyl)-2-cyanoacetamide serves as a versatile starting point for the synthesis of more complex molecules. The reactivity of the cyanoacetamide moiety allows for a range of chemical transformations, leading to diverse derivatives. Although comprehensive SAR studies on a single biological target for a series of this compound analogs are not extensively documented in publicly available literature, several research endeavors provide insight into the effects of specific substitutions.

Another synthetic modification involves the Knoevenagel condensation of this compound with quinoline (B57606) aldehydes. This reaction extends the molecule by adding a substituted quinoline ring system linked by an acrylamide (B121943) functionality. sphinxsai.com The resulting compound, (E)-N-(2-chlorobenzyl)-2-cyano-3-(2,8-dichloroquinolin-3-yl)acrylamide, possesses a significantly larger and more complex structure. sphinxsai.com The presence of the dichloroquinoline moiety introduces additional sites for potential interactions with biological macromolecules and is a common pharmacophore in antimicrobial and anticancer research.

Studies on the structurally related N-benzylcyanoacetamides have shed light on the importance of substitutions at the α-carbon of the cyanoacetamide group. In research on anticonvulsant activity, it was observed that alkyl substitutions at this position have a marked effect on bioactivity. The unsubstituted N-benzylcyanoacetamide was found to be more active, albeit more toxic, than its alkyl-substituted derivatives. nih.gov Specifically, the introduction of larger alkyl groups, particularly when the total number of carbon atoms in symmetrically disubstituted derivatives reached six or more, led to a loss of activity. nih.gov This suggests that steric bulk at the α-position is a critical determinant of anticonvulsant action in this class of compounds.

The table below details some of the derivatives synthesized from the N-(2-chlorobenzyl)cyanoacetamide core.

| Derivative Name | Core Structure Modification | Synthetic Method | Potential Application | Reference |

| N-(2-chlorophenyl)-2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Annulation with 4-tert-butylcyclohexanone | Gewald Reaction | Antibacterial | nih.gov |

| N-(2-chlorophenyl)-2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Annulation with 4-phenylcyclohexanone | Gewald Reaction | Antibacterial | nih.gov |

| (E)-N-(2-chlorobenzyl)-2-cyano-3-(2,8-dichloroquinolin-3-yl)acrylamide | Condensation with 2,8-dichloroquinoline-3-carbaldehyde | Knoevenagel Condensation | Antimicrobial | sphinxsai.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling (General relevance for related cyanoacetamide derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For cyanoacetamide derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their bioactivities, such as antimicrobial, anticancer, and enzyme inhibitory effects. sphinxsai.comresearchgate.net Although specific QSAR models for this compound derivatives are not widely reported, the general principles and findings from studies on related cyanoacetamide-containing compounds are highly relevant.

QSAR models are built using a "training set" of compounds for which the biological activity is known. The models are then validated using a "test set" of compounds to assess their predictive power. sphinxsai.com The process involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be categorized as:

Electronic Descriptors: These relate to the electron distribution in the molecule and include parameters like atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for modeling electrostatic and covalent interactions with biological targets.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific conformational indices. They are important for understanding how a molecule fits into a receptor's binding site.

Hydrophobicity Descriptors: The most common descriptor is LogP, which represents the partition coefficient of a molecule between octanol (B41247) and water. It is a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.

In the context of cyanoacetamide derivatives, various QSAR studies have highlighted the importance of these descriptors. For instance, in the development of antimicrobial agents, the lipophilicity (LogP) and electronic properties of substituents on the aromatic rings are often found to be significant predictors of activity. mdpi.com For anticancer derivatives, descriptors related to the molecule's shape and electronic properties, such as those used in Molecular Field Analysis (MFA), have been shown to correlate well with their cytotoxic effects. sphinxsai.com MFA is a 3D-QSAR technique that calculates the steric and electrostatic interaction energies around a set of aligned molecules, providing a three-dimensional map of favorable and unfavorable regions for interaction with a receptor. sphinxsai.com

The general workflow for a QSAR study on cyanoacetamide derivatives would typically involve:

Selection of a diverse set of cyanoacetamide derivatives with a range of biological activities.

Computational optimization of the 3D structure of each molecule.

Calculation of a wide range of molecular descriptors.

Development of a mathematical model using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Genetic Function Approximation (GFA). sphinxsai.com

Rigorous validation of the model to ensure its statistical significance and predictive ability.

The insights gained from such QSAR models can guide the rational design of new this compound derivatives with potentially improved preclinical bioactivity by suggesting specific modifications that are predicted to enhance the desired biological effect.

Future Directions in Research on N 2 Chlorobenzyl 2 Cyanoacetamide

Development of Novel and Green Synthetic Methodologies

The synthesis of N-(2-chlorobenzyl)-2-cyanoacetamide and its derivatives is a cornerstone of its research. Future efforts are anticipated to focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Current synthetic approaches often involve the reaction of 2-chlorobenzylamine (B130927) with a cyanoacetic acid derivative. While effective, these methods can sometimes require harsh reaction conditions or the use of hazardous reagents. The principles of green chemistry are increasingly being applied to organic synthesis to mitigate environmental impact. nih.gov Future research will likely explore alternative, greener methodologies. nih.govkau.edu.sanih.gov This includes the use of microwave-assisted synthesis and ultrasound irradiation, which can significantly reduce reaction times and energy consumption. nih.govnih.gov Solvent-free reaction conditions are another key area of green chemistry that could be applied to the synthesis of this compound, minimizing the use of toxic and flammable organic solvents. nih.gov

Furthermore, the development of one-pot, multi-component reactions represents a highly efficient strategy for synthesizing complex molecules from simple precursors in a single step. researchgate.net Exploring such reactions for this compound and its derivatives could streamline the synthetic process, improve yields, and reduce waste. researchgate.net The use of recyclable catalysts in these synthetic schemes is another promising avenue that aligns with the goals of sustainable chemistry. researchgate.net

Comprehensive Mechanistic Investigations of Chemical Reactivity

A thorough understanding of the chemical reactivity of this compound is crucial for its effective utilization in synthesis and for elucidating its biological mechanisms of action. The cyanoacetamide moiety possesses both nucleophilic and electrophilic properties, allowing it to participate in a wide range of chemical transformations. researchgate.net

Future research should delve deeper into the mechanistic details of its reactions. This includes studying the kinetics and thermodynamics of its various transformations to gain a quantitative understanding of its reactivity. Advanced analytical techniques, such as in-situ spectroscopy, can be employed to identify and characterize transient intermediates and transition states, providing a more complete picture of the reaction pathways.

Investigating the influence of the 2-chloro substitution on the benzyl (B1604629) ring on the reactivity of the cyanoacetamide group is another important area. The electronic and steric effects of this substituent can significantly impact the course and rate of reactions. A systematic study of the reactivity of a series of N-(substituted benzyl)-2-cyanoacetamides could provide valuable structure-reactivity relationships. europa.eu This knowledge is essential for designing new synthetic strategies and for understanding how the molecule interacts with biological targets.

Expanded Exploration of Diverse Pre-clinical Biological Applications

While this compound and its derivatives have shown promise in several biological areas, there is a vast, unexplored landscape of potential pre-clinical applications. The structural motifs present in the molecule are found in various biologically active compounds, suggesting a broad potential for pharmacological activity. ekb.eg

Future research should focus on a systematic and expanded screening of this compound and its analogs against a wider range of biological targets. This includes exploring its potential as an anticancer, antimicrobial, antiviral, and anti-inflammatory agent. mdpi.com For instance, derivatives of similar cyanoacetamides have demonstrated efficacy against various cancer cell lines and have shown potential in combating drug-resistant bacteria. rsc.org

Moreover, the development of derivatives with modified pharmacokinetic and pharmacodynamic properties is a key future direction. This involves creating analogs with improved solubility, metabolic stability, and target specificity. For example, the introduction of different substituents on the aromatic ring or modifications to the cyanoacetamide core can lead to compounds with enhanced biological activity and reduced off-target effects. researchgate.net The evaluation of these new derivatives in various pre-clinical models will be essential to identify lead candidates for further development.

| Potential Biological Application | Rationale for Exploration |

| Anticancer | Derivatives of cyanoacetamide have shown activity against various cancer cells. |

| Antimicrobial | The cyanoacetamide scaffold is present in compounds with antibacterial and antifungal properties. rsc.org |

| Antiviral | Certain heterocyclic compounds derived from cyanoacetamides have exhibited antiviral activity. mdpi.com |

| Anti-inflammatory | The structural features suggest potential interactions with inflammatory pathways. |

Advanced Computational Modeling for Rational Design of Bioactive Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov For this compound, these techniques can provide deep insights into its properties and guide the rational design of new, more potent derivatives. mdpi.com

Future research will undoubtedly leverage advanced computational methods to accelerate the discovery process. Molecular docking and virtual screening can be used to predict how this compound and its virtual library of derivatives might bind to specific biological targets, such as enzymes or receptors. nih.gov This allows for the prioritization of compounds for synthesis and biological testing, saving significant time and resources. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their observed biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized derivatives, further guiding the design process. mdpi.com

Furthermore, molecular dynamics simulations can provide a dynamic picture of how these molecules behave in a biological environment, offering insights into their binding modes, conformational changes, and interactions with surrounding water molecules. nih.gov This detailed understanding at the atomic level is crucial for optimizing the properties of lead compounds and for designing next-generation molecules with improved efficacy and selectivity. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-2-cyanoacetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as substitution of halogenated intermediates followed by condensation with cyanoacetic acid. For example, analogs like N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide are synthesized via substitution, reduction, and condensation steps under alkaline or acidic conditions . Optimization can be achieved using Design of Experiment (DoE) to adjust parameters like solvent polarity, temperature, and catalyst loading. Flow chemistry protocols, as demonstrated for N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one, enhance reproducibility and scalability by controlling residence time and mixing efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation, as shown in studies of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, where intramolecular hydrogen bonding and packing were resolved . Complementary techniques include:

- NMR spectroscopy (1H/13C) to identify functional groups (e.g., cyano, amide).

- Mass spectrometry for molecular weight validation.

- FTIR to confirm nitrile (C≡N) and amide (N–H) stretches.

Computational tools like PubChem’s 3D structure database can cross-validate experimental data .

Q. How can researchers assess the lipophilicity and pharmacokinetic properties of this compound during early-stage development?

- Methodological Answer : Lipophilicity (logP) can be determined experimentally via reversed-phase HPLC or predicted using software like Simulation Plus, which calculates parameters such as permeability (Peff), plasma protein binding (RPB), and blood-brain barrier penetration (logBBB) . In vitro assays (e.g., Caco-2 cell monolayers) validate intestinal permeability, while microsomal stability tests assess metabolic degradation. These data guide bioavailability predictions and formulation strategies .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between predicted and observed bioactivity of this compound in antimicrobial assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, bacterial strain variability) or compound stability. Strategies include:

- Orthogonal assays : Compare results from broth microdilution and agar diffusion methods.

- Stability studies : Monitor compound integrity under assay conditions using HPLC.

- Target validation : Use molecular docking to identify off-target interactions (e.g., with efflux pumps) .

- Purity verification : Ensure >98% purity via chromatography to exclude impurities affecting activity .

Q. How can QSAR models be developed to predict the biological activity of this compound derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models require:

- Descriptor selection : logP, molar refractivity, and electronic parameters (e.g., Hammett constants).

- Dataset curation : Include analogs with validated activity data (e.g., IC50 values from cytotoxicity assays).

- Algorithm training : Machine learning (e.g., Random Forest, SVM) or regression analysis to correlate descriptors with activity.

- Validation : External test sets and cross-validation metrics (R², RMSE). Tools like MOE or RDKit streamline model development .

Q. What methodologies elucidate the metabolic pathways and degradation products of this compound in hepatic microsomal assays?

- Methodological Answer :

- In vitro incubation : Expose the compound to liver microsomes + NADPH cofactor.

- Metabolite profiling : Use LC-HRMS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) products.

- Fragmentation analysis : MS/MS spectra identify structural modifications (e.g., hydroxylation at the chlorobenzyl group).

- Enzyme kinetics : CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint metabolic enzymes.

Computational tools like Meteor Nexus predict plausible pathways for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.